molecular formula C22H13NO2 B12903043 8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione CAS No. 141341-96-0

8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione

Cat. No.: B12903043
CAS No.: 141341-96-0
M. Wt: 323.3 g/mol
InChI Key: AHQAVSGMCKDEDF-UHFFFAOYSA-N
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Description

8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione is a tetracyclic heterocyclic compound characterized by a rigid scaffold combining isoindole and isoquinoline moieties. Its structure features a phenyl substituent at the 8-position and two ketone groups at positions 9 and 12. This compound belongs to the isoindolo[1,2-a]isoquinoline family, which is isomeric with indeno[1,2-c]isoquinolines . The rigidity of the tetracyclic skeleton, confirmed via X-ray crystallography in related derivatives, enhances its suitability for targeting biomolecular interfaces .

Properties

CAS No.

141341-96-0

Molecular Formula

C22H13NO2

Molecular Weight

323.3 g/mol

IUPAC Name

8-phenylisoindolo[1,2-a]isoquinoline-9,12-dione

InChI

InChI=1S/C22H13NO2/c24-17-10-11-18(25)20-19(17)21(15-7-2-1-3-8-15)23-13-12-14-6-4-5-9-16(14)22(20)23/h1-13H

InChI Key

AHQAVSGMCKDEDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=O)C=CC(=O)C3=C4N2C=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity. The process may also involve purification steps like recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes and leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Indeno[1,2-c]isoquinolines

Indeno[1,2-c]isoquinolines share a fused tetracyclic scaffold but differ in the positioning of the isoindole and isoquinoline rings. This isomerism impacts physicochemical properties and synthetic accessibility:

  • Synthesis: Indenoquinoline derivatives are typically synthesized via cyclization of substituted phthalaldehydic acids or anhydrides, with optimized reaction conditions (e.g., solvent, temperature) critical for yield optimization . In contrast, isoindolo[1,2-a]isoquinolines like 8-phenylisoindolo[1,2-a]isoquinoline-9,12-dione are synthesized via borohydride reduction of N-phenethylphthalimides followed by HCl-mediated cyclization, achieving moderate to good yields (42–80%) .
  • Pharmacological Potential: Indenoquinolines have been explored for anticancer and antimicrobial activities, whereas isoindolo[1,2-a]isoquinolines remain largely unstudied despite structural advantages .

Hydrogenated Derivatives: 5,6,8,12b-Tetrahydroisoindolo[1,2-a]isoquinolin-8-ones

Hydrogenated derivatives, such as 5,6,8,12b-tetrahydroisoindolo[1,2-a]isoquinolin-8-ones, exhibit reduced planarity due to saturation, altering solubility and bioavailability:

  • Synthesis: These compounds are synthesized via sodium borohydride reduction of N-phenethylphthalimides, followed by cyclization with concentrated HCl. Air oxidation in basic conditions introduces 12b-hydroxyl groups, enabling further functionalization . Comparatively, hydrogenated isoindolo[2,1-a]isoquinolines are synthesized via intramolecular Diels-Alder reactions using furfurals and phenethylamines, highlighting divergent synthetic strategies .
  • Substituent Effects : A-ring methoxy or methylenedioxy substituents enhance crystallinity and stability, as demonstrated by X-ray structural analysis of the 2,3-methylenedioxy analogue .

Heterocyclic Analogues: Pyrido[2,1-a]isoquinolines

Pyrido[2,1-a]isoquinolines integrate pyridine and isoquinoline rings, differing in electronic properties and bioactivity:

  • Biological Activity: Pyrido[2,1-a]isoquinoline derivatives exhibit broad pharmacological activities, including anticancer, anti-inflammatory, and antimalarial effects, attributed to their ability to interact with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . In contrast, isoindolo[1,2-a]isoquinoline derivatives lack comparable pharmacological data, underscoring a critical research gap .
  • Synthetic Flexibility: Pyrido[2,1-a]isoquinolines are synthesized via multicomponent reactions (e.g., using arylidenemalononitriles), enabling diverse substitution patterns .

Farnesylacetone Derivatives

Though structurally distinct, farnesylacetone derivatives from marine algae (e.g., Sargassum sagamianum) provide insights into scaffold-driven bioactivity:

  • Cholinesterase Inhibition: Farnesylacetones inhibit AChE and BuChE via hydrophobic interactions with their terpenoid skeleton, paralleling the activity of plastoquinones like sargachromenol . This emphasizes the importance of scaffold rigidity and lipophilicity—features shared by isoindolo[1,2-a]isoquinolines—in modulating enzyme inhibition .

Data Tables

Table 1: Synthetic Comparison of Isoindolo[1,2-a]isoquinoline Derivatives and Analogues

Compound Class Key Synthetic Method Typical Yield (%) Functionalization Sites
Isoindolo[1,2-a]isoquinolines Borohydride reduction + HCl cyclization 42–80 A-ring (methoxy, methylenedioxy)
Indeno[1,2-c]isoquinolines Phthalaldehydic acid cyclization Not reported D-ring (limited by precursor)
Pyrido[2,1-a]isoquinolines Multicomponent arylidenemalononitrile reactions 60–85 Multiple positions (pyrimidine, triazole)

Biological Activity

8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione (CAS No. 141341-96-0) is a complex organic compound known for its unique structure comprising multiple aromatic rings and ketone groups. This compound has drawn attention in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and comparative analyses with related compounds.

The chemical structure of 8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione can be summarized as follows:

PropertyDetails
Molecular Formula C22H13NO2
Molecular Weight 323.3 g/mol
IUPAC Name 8-phenylisoindolo[1,2-a]isoquinoline-9,12-dione
CAS Number 141341-96-0
InChI Key AHQAVSGMCKDEDF-UHFFFAOYSA-N

The biological activity of 8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione is primarily attributed to its ability to interact with specific molecular targets within biological systems.

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and cellular functions.
  • Cellular Pathway Modulation : The compound influences various signaling pathways, potentially affecting cell proliferation and apoptosis.

Biological Activities

Research indicates that 8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione exhibits several notable biological activities:

  • Anticancer Activity : Studies have demonstrated that the compound possesses cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in leukemia cells by activating caspase pathways.
  • Anti-inflammatory Effects : The compound has been reported to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain bacterial strains.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of 8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione against human leukemia cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 5 µM.

Anti-inflammatory Effects

Research conducted on murine models indicated that administration of the compound led to a decrease in serum levels of TNF-alpha and IL-6 after exposure to inflammatory stimuli. This suggests its potential utility in treating inflammatory diseases.

Antimicrobial Activity

In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as isoindolo[1,2-a]isoquinoline derivatives and phenylisoquinoline derivatives, 8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione stands out due to its enhanced potency in enzyme inhibition and broader biological activity spectrum.

CompoundAnticancer ActivityAnti-inflammatory ActivityAntimicrobial Activity
8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dioneHighModerateModerate
Isoindolo[1,2-a]isoquinoline derivativesModerateLowLow
Phenylisoquinoline derivativesLowModerateHigh

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